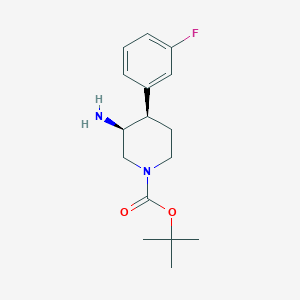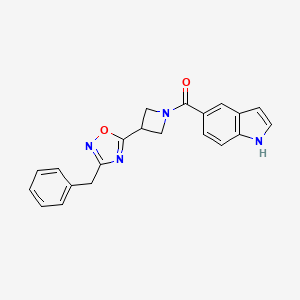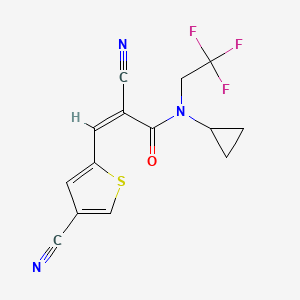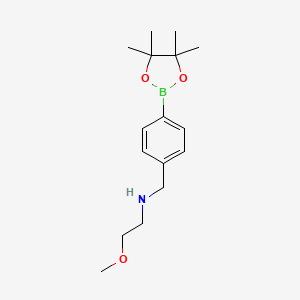
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
Studies have demonstrated the compound's relevance in the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, which exhibit significant antibacterial activity. This synthesis approach not only enhances the yield but also contributes to the development of new compounds with potential for antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010). A similar study focusing on the synthesis of isoindoline-1,3-diones reinforced the antibacterial potential of these compounds, marking them as valuable for further research in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Drug Development
Research on the compound's derivatives has explored their cytotoxic effects and potential as drug candidates. For example, the synthesis and characterization of a derivative highlighted its potential for biological applications, including cytotoxic studies and docking studies, suggesting its utility in the development of new pharmaceutical agents (Govindhan et al., 2017).
Wound-Healing Potential
Another avenue of research has explored the wound-healing potential of derivatives, particularly focusing on their in vivo efficacy in wound models. These studies have identified significant wound healing and increased epithelialization, indicating the therapeutic potential of these compounds in promoting wound repair (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(9-20)22-15-5-6-17-10-18-15/h5-6,10,13H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWCJZGUXMZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2797084.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2797087.png)
![methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2797089.png)

![2-Chloro-1-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]propan-1-one](/img/structure/B2797092.png)

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)


![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)
![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)
